molecular formula C8H16N2O B2969628 4-(Aminomethyl)-1-propylpyrrolidin-2-one CAS No. 1082278-90-7

4-(Aminomethyl)-1-propylpyrrolidin-2-one

Cat. No. B2969628
CAS RN: 1082278-90-7
M. Wt: 156.229
InChI Key: TZAXYKXNUJBENC-UHFFFAOYSA-N
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Description

The compound “4-(Aminomethyl)-1-propylpyrrolidin-2-one” is a type of organic compound, likely an amine . Amines are a group of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are categorised as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups .


Synthesis Analysis

While specific synthesis methods for “4-(Aminomethyl)-1-propylpyrrolidin-2-one” are not available, amines can generally be synthesized through methods such as reductive amination of aldehydes and ketones, or through the reaction of alkyl halides with ammonia .

Scientific Research Applications

Synthesis and Catalysis

The development of enantiomerically enriched 4-phenylpyrrolidin-2-one showcases the compound's role in catalytic asymmetric synthesis. Utilizing dynamic kinetic resolution (DKR) catalyzed by ω-transaminases, this approach highlights the compound's significance in generating cyclic analogues of γ-aminobutyric acid (GABA) derivatives, underscoring its potential in synthesizing compounds with specific optical activities (Koszelewski et al., 2009).

Biomolecular Probing

4-(Aminomethyl)-1-propylpyrrolidin-2-one derivatives have been explored as water-soluble and biocompatible supports for ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates, due to their electrochemical activity, serve as innovative probes for biomolecules, providing a novel method for the detection of biomolecular interactions with high sensitivity (Baldoli et al., 2007).

Organic Synthesis

Homochiral methyl 4-aminopyrrolidine-2-carboxylates are obtained through asymmetric cycloadditions, demonstrating the utility of 4-(Aminomethyl)-1-propylpyrrolidin-2-one derivatives as organocatalysts. This method facilitates asymmetric Michael additions of ketones to nitroalkenes, showing the compound's versatility in organic synthesis and its role in constructing complex molecular architectures with high enantioselectivity (Ruiz-Olalla et al., 2015).

Medicinal Chemistry Applications

In medicinal chemistry, 4-(Aminomethyl)-1-propylpyrrolidin-2-one derivatives are integral in synthesizing densely substituted L-proline esters, which catalyze asymmetric chemical reactions. Such compounds contribute to the development of novel therapeutic agents by enabling the synthesis of biologically active molecules with specific stereochemical configurations, showcasing the compound's impact on drug discovery and development (Galeazzi et al., 2005).

properties

IUPAC Name

4-(aminomethyl)-1-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-10-6-7(5-9)4-8(10)11/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAXYKXNUJBENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-propylpyrrolidin-2-one

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